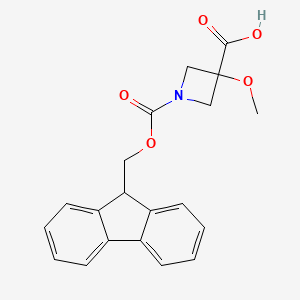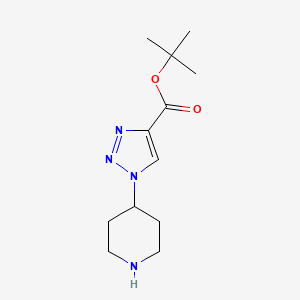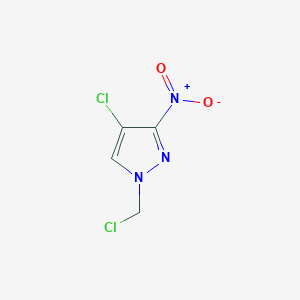
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene molecule is functionalized with a methoxycarbonyl group and an azetidine ring, which is a four-membered cyclic amine .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups like 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) for the amine group . The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would consist of a fluorene core with a methoxycarbonyl group and an azetidine ring attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine ring and the carbonyl group. The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Protecting Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid, is used to protect hydroxy-groups in the synthesis of complex molecules. It's particularly effective in conjunction with other acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of ‘Difficult Sequences’ in Peptides
In peptide synthesis, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids are useful for creating peptides with reversibly protected peptide bonds. This has shown value in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid
This compound has been prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea). This demonstrates its utility in producing other complex organic compounds (Le & Goodnow, 2004).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used for the synthesis of oligomers. This showcases its applicability in creating complex molecular structures (Gregar & Gervay-Hague, 2004).
Chemical Synthesis of Proteins
In the total chemical synthesis of proteins like deglycosylated human erythropoietin, fluoren-9-ylmethoxycarbonyl amino acids are employed. They facilitate the stepwise elongation of amino acid chains in solid-phase synthesis (Robertson & Ramage, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-25-20(18(22)23)11-21(12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIAOSUJLWPIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid | |
CAS RN |
2247107-68-0 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)


![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)

![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)


![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)